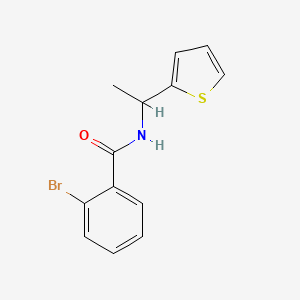

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide

Description

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl group and a 1-(thiophen-2-yl)ethyl substituent on the amide nitrogen. Though direct data on this compound are absent in the provided evidence, structurally analogous benzamides with bromine and heterocyclic substituents have been studied for their synthetic accessibility, physicochemical properties, and applications in medicinal chemistry .

Properties

Molecular Formula |

C13H12BrNOS |

|---|---|

Molecular Weight |

310.21 g/mol |

IUPAC Name |

2-bromo-N-(1-thiophen-2-ylethyl)benzamide |

InChI |

InChI=1S/C13H12BrNOS/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-9H,1H3,(H,15,16) |

InChI Key |

OYWFDBSOKNOZKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Thiophen-2-ylacetone

Thiophen-2-ylacetone undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to yield the amine:

Reaction Conditions :

| Component | Quantity/Condition |

|---|---|

| Thiophen-2-ylacetone | 1.0 equiv |

| Ammonium acetate | 2.5 equiv |

| NaBH3CN | 1.2 equiv |

| Solvent | Methanol, 0°C to RT |

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

Mechanism :

- Formation of an imine intermediate between the ketone and ammonia.

- Selective reduction of the imine to the primary amine using NaBH3CN.

Nucleophilic Substitution Approaches

Alternative routes employ alkylation of ammonia with 1-(thiophen-2-yl)ethyl halides, though this method is less common due to competing elimination reactions.

Amide Bond Formation Strategies

Acid Chloride Route

2-Bromobenzoyl chloride reacts with 1-(thiophen-2-yl)ethylamine in the presence of a base (e.g., triethylamine) to form the amide:

Reaction Protocol :

| Parameter | Condition |

|---|---|

| 2-Bromobenzoyl chloride | 1.1 equiv |

| Amine | 1.0 equiv |

| Base (Et3N) | 2.0 equiv |

| Solvent | Dichloromethane, 0°C to RT |

| Reaction Time | 2–4 hours |

| Yield | 78–85% |

Advantages : High reactivity of acid chloride ensures rapid amidation.

Challenges : Moisture sensitivity necessitates anhydrous conditions.

Carbodiimide-Mediated Coupling

Using 2-bromobenzoic acid and coupling agents like EDC/HOBt enhances safety and scalability:

Optimized Conditions :

| Component | Quantity/Condition |

|---|---|

| 2-Bromobenzoic acid | 1.0 equiv |

| 1-(Thiophen-2-yl)ethylamine | 1.2 equiv |

| EDC | 1.5 equiv |

| HOBt | 1.5 equiv |

| Solvent | THF, RT |

| Reaction Time | 12–18 hours |

| Yield | 70–75% |

Mechanistic Notes :

- EDC activates the carboxylic acid to an O-acylisourea intermediate.

- HOBt mitigates racemization and improves coupling efficiency.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12–24 hours | 10–30 minutes |

| Yield | 70–85% | 85–90% |

| Purity | 95–98% | 98–99% |

Benefits : Enhanced heat/mass transfer, precise stoichiometric control.

Purification Techniques

- Crystallization : Ethanol/water mixtures afford high-purity product (mp 132–135°C).

- Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Route | 78–85 | 95–98 | Moderate | High |

| EDC/HOBt Coupling | 70–75 | 93–96 | High | Moderate |

| Flow Synthesis | 85–90 | 98–99 | High | High |

Trade-offs : While the acid chloride route offers higher yields, the EDC/HOBt method avoids handling corrosive reagents. Flow synthesis excels in scalability but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among benzamide derivatives include:

- Substituents on the benzoyl ring: Bromine (Br), iodine (I), chlorine (Cl), nitro (NO₂), or methoxy (OCH₃) groups.

- N-substituents : Heterocycles (thiophene, benzo[b]thiophene, indole), alkyl chains, or aryl groups.

For example:

- 3i (): 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide includes a bromine and a benzo[b]thiophene group.

- 3j (): Iodo analog of 3i, demonstrating halogen substitution effects.

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a nitro group, influencing electronic density and reactivity.

Physical Properties

Melting points and solubility are influenced by halogen size and substituent polarity:

| Compound | Halogen | Melting Point (°C) | Key Factor | Reference |

|---|---|---|---|---|

| 3i () | Br | 164–166 | Polar trimethoxybenzoyl | |

| 3j () | I | 172–174 | Larger atomic radius of I | |

| 3n () | Br | 150–151 | Acrylamide flexibility |

Iodo-substituted compounds (3j) have higher melting points than bromo analogs due to increased molecular weight and packing efficiency. Flexible substituents (e.g., acrylamide in 3n) lower melting points .

Electronic and Steric Effects

- Bromo vs. Chloro : In 2-bromo- and 2-chloro-N-(pyrazol-4-yl)benzamides (), bromine’s larger size increases steric hindrance but both halogens stabilize hydrogen bonding via electronegativity. DFT studies show comparable electrostatic contributions .

- Nitro vs.

Potential Bioactivity

While bioactivity data for the target compound are unavailable, structurally related benzamides show promise:

Biological Activity

2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.3 g/mol. The structural features include a bromine atom and thiophene ring, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.3 g/mol |

| CAS Number | 2097893-77-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives containing thiophene and furan rings exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Minimum inhibitory concentrations (MICs) for these compounds have been reported in the range of 3.12 to 12.5 μg/mL , suggesting effective disruption of microbial cell processes due to the presence of heterocycles.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Many benzamide derivatives have shown the ability to inhibit cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in various cancer cell lines, with IC50 values demonstrating effective concentrations for growth inhibition. For instance, compounds featuring similar structural motifs have shown:

- IC50 values ranging from 25.72 ± 3.95 μM in MCF cell lines.

- Induction of apoptosis confirmed through flow cytometry and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups such as bromine enhances electrophilicity, facilitating interactions with biological targets. The spatial arrangement of the furan and thiophene rings is crucial for determining the compound's reactivity and interaction with biomolecules .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of benzamide derivatives, including this compound, against Plasmodium falciparum . Results indicated that modifications in the N-substituent significantly influenced antimalarial potency, suggesting that structural elements present in this compound may similarly affect its efficacy against other pathogens.

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, related compounds demonstrated potent antiproliferative effects against various cancer cell lines. For example, one derivative showed submicromolar growth inhibition (GI50 values), indicating potential as a promising candidate for further development in cancer therapeutics . Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in treated cells.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoyl chloride with 1-(thiophen-2-yl)ethylamine. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in controlled conditions to avoid over-bromination.

- Amidation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol/water mixtures improves yield and purity .

Q. How is this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effect on aromatic protons) and confirms the thiophene-ethylamide linkage .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns .

- Elemental Analysis : Validates stoichiometry, particularly for Br and S content .

Q. What solvent systems are recommended for solubility and reactivity studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For kinetic studies, use DMSO-d₆ for NMR or anhydrous THF for reactions requiring inert conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement clarifies bond angles, torsional strain, and non-covalent interactions (e.g., thiophene S···Br halogen bonding). For example:

- Disorder Handling : Use PART instructions in SHELXL to model disordered thiophene or ethyl groups .

- Validation : Cross-check with Hirshfeld surface analysis to confirm packing efficiency and hydrogen-bonding motifs .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace the thiophene with phenyl/furan groups and assay for activity changes (e.g., enzyme inhibition). Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects, while molecular docking (AutoDock Vina) evaluates binding affinity differences .

Q. How to address contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR-indicated rotamers vs. SC-XRD static structures) arise from dynamic effects in solution. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange .

- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns observed in SC-XRD .

Q. What strategies mitigate bromine-related side reactions during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.